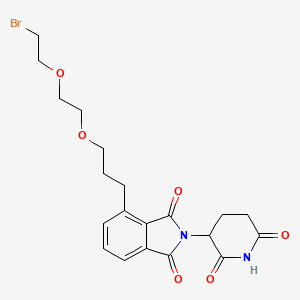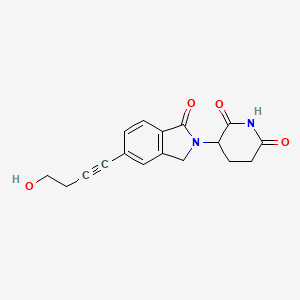
Phthalimidinoglutarimide-5'-propargyl-C1-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimidinoglutarimide-5’-propargyl-C1-OH is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-C1-OH typically involves multi-step organic reactions. One common approach is the coupling of phthalimide derivatives with glutarimide intermediates, followed by the introduction of the propargyl group. The reaction conditions often include the use of catalysts, such as transition metal complexes, to facilitate the coupling reactions. For instance, manganese nanocatalysts have been employed to achieve high efficiency and selectivity in the synthesis of propargyl derivatives .
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-propargyl-C1-OH may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often integrated into industrial methods to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-C1-OH undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield saturated derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of Phthalimidinoglutarimide-5’-propargyl-C1-OH include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of Phthalimidinoglutarimide-5’-propargyl-C1-OH include oxidized carbonyl compounds, reduced saturated derivatives, and substituted propargyl analogs. These products can serve as valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Phthalimidinoglutarimide-5’-propargyl-C1-OH has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-C1-OH involves its interaction with specific molecular targets and pathways. The propargyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its biological effects. The phthalimide and glutarimide moieties contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Phthalimidinoglutarimide-5’-propargyl-C1-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-PEG3-OH: This compound contains a polyethylene glycol (PEG) linker, which enhances its solubility and biocompatibility.
Phthalimidinoglutarimide-5’-propargyl-C1-amine HCl: This derivative features an amine group, which can participate in additional chemical reactions and interactions.
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
3-[6-(4-hydroxybut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H16N2O4/c20-8-2-1-3-11-4-5-13-12(9-11)10-19(17(13)23)14-6-7-15(21)18-16(14)22/h4-5,9,14,20H,2,6-8,10H2,(H,18,21,22) |
InChI Key |
SVCYEIXPBFWSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


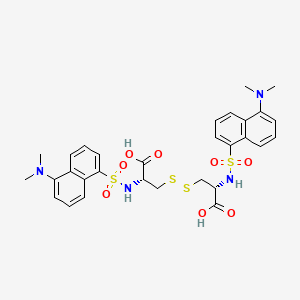
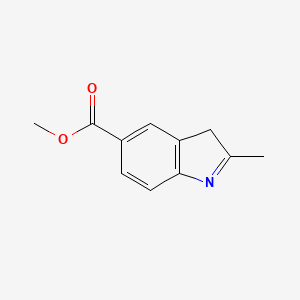
![2H-Phenanthro[9,10-d][1,3]dioxole](/img/structure/B14761234.png)
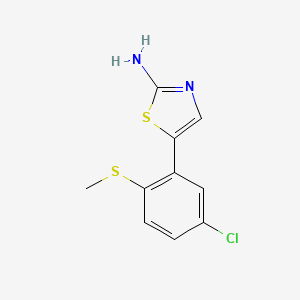
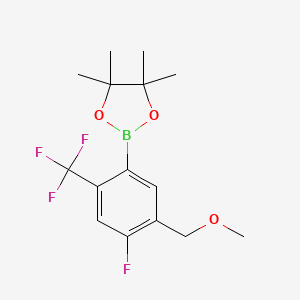
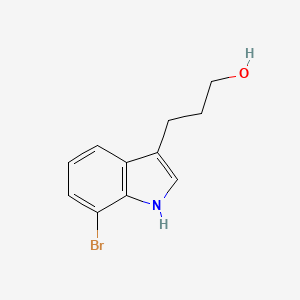
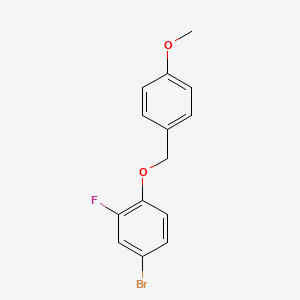
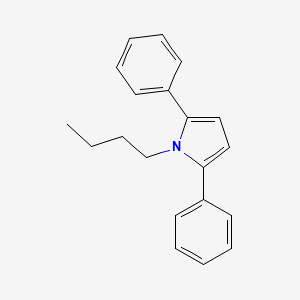

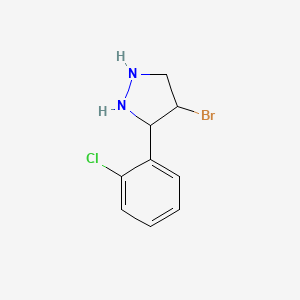

![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)

